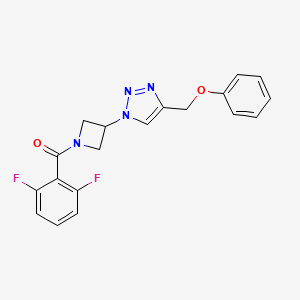
5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential applications across various scientific fields. It features a thiophene sulfonamide core, a pyrazole ring, and a furan moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves multi-step organic reactions, typically starting with the bromination of thiophene-2-sulfonamide. The synthesis pathway might include the following steps:
Bromination: Thiophene-2-sulfonamide is reacted with bromine in acetic acid to obtain 5-bromo-thiophene-2-sulfonamide.
Formation of pyrazole: The intermediate undergoes condensation with 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole to form the target compound.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final compound in pure form.
Industrial Production Methods
The large-scale production may involve similar steps but under optimized conditions to enhance yield and reduce costs. Continuous flow synthesis or microwave-assisted synthesis can be employed for higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring may undergo oxidation under strong oxidative conditions, leading to the formation of furonic acids.
Reduction: : The bromine moiety can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions of the compound, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various organolithium or Grignard reagents in the presence of suitable solvents like THF or DMF.
Major Products Formed
Depending on the reaction, the major products can range from substituted derivatives of the original compound to completely different molecules like furonic acids or dehalogenated products.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable candidate for studying various organic reactions and mechanisms. It can be used as a building block for synthesizing more complex molecules.
Biology
The sulfonamide group in the compound is known for its potential biological activity, including antimicrobial and anticancer properties. It can be investigated for its inhibitory effects on specific enzymes or cellular pathways.
Medicine
In medicinal chemistry, this compound can serve as a lead molecule for drug design, especially targeting diseases where sulfonamide derivatives have shown efficacy.
Industry
The compound's stability and reactivity make it suitable for industrial applications in materials science, including the development of polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with various biological macromolecules, such as enzymes and receptors. Its sulfonamide group can form strong hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
5-iodo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Highlighting Its Uniqueness
Compared to its chlorinated and iodinated counterparts, the brominated version offers a balance between reactivity and stability, making it a more versatile compound for various applications. The presence of the furan and pyrazole rings also adds to its distinct chemical profile.
Hope this helps you dive deep into the world of 5-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide! What’s the next step in your project?
Properties
IUPAC Name |
5-bromo-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S2/c1-10-15(12-4-3-9-22-12)11(2)19(18-10)8-7-17-24(20,21)14-6-5-13(16)23-14/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGAWDBXLMGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)


![3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2564498.png)


![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)


![2-[2-(Prop-2-enamido)phenyl]acetic acid](/img/structure/B2564511.png)

![2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

